5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
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Overview
Description
“5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride” is a compound that belongs to the class of pyrimidopyrimidines . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimidopyrimidines involves various methods. One common method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidopyrimidine core . This process is accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Chemical Reactions Analysis
Pyrimidopyrimidines exhibit various reactivities depending on the substituents linked to the ring carbon and nitrogen atoms . For instance, the alkylation process can take place at N1 .Scientific Research Applications
Enaminones in Antitumor and Antimicrobial Activities
Enaminones, including pyrazolo[3,4-d]pyrimidin derivatives, have been synthesized for potential applications in antitumor and antimicrobial activities. These compounds have shown inhibitory effects against human breast cell lines and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil. Additionally, selected pyrazolo[3,4-d]pyrimidin derivatives demonstrate antimicrobial activity, highlighting their potential in medical research and pharmaceutical development (Riyadh, 2011).
Antiviral Applications
Pyrazolo[3,4-d]pyrimidin derivatives have been studied for their antiviral activities. Research involving 5-amino-1-methyl-3-β-D-ribofuranosyl-pyrazolo[4,3-d]pyrimidin-7(6H)-one and related guanosine analogues, synthesized from formycin, shows potential for inhibiting RNA and DNA viral replication in vitro and in vivo. This makes them significant in the development of antiviral drugs (Sanghvi et al., 1991).
Synthesis for Anti-Inflammatory and Antimicrobial Agents
Pyrazolo[3,4-d]pyrimidin derivatives are also synthesized for potential use as anti-inflammatory and antimicrobial agents. Studies have shown that certain derivatives exhibit anti-inflammatory activity comparable to standard drugs like Indomethacin. Additionally, some of these compounds have shown promising antimicrobial activity against bacteria and fungi, indicating their potential as therapeutic agents (Aggarwal et al., 2014).
Potential in Cognitive Impairment Treatment
Research on pyrazolo[3,4-d]pyrimidinones has also explored their role in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Investigations into these compounds as phosphodiesterase 1 (PDE1) inhibitors suggest potential efficacy in improving cognitive deficits in conditions like schizophrenia and Alzheimer's disease (Li et al., 2016).
Inhibition of Drug Degradation in Cancer Treatments
The use of pyrazolo[3,4-d]pyrimidine compounds in enhancing the efficacy of cancer treatments through inhibition of drug degradation is another significant area of research. Studies have shown that such compounds can potentiate the effects of other cancer drugs, leading to improved therapeutic outcomes (Elion et al., 1963).
Future Directions
Pyrimidopyrimidines have been studied extensively due to their biological significance and potential applications in the medical and pharmaceutical fields . Future research could focus on exploring new synthetic routes, studying the biological characteristics of this class of compounds, and improving new approaches for the construction of new standard biological components .
Properties
IUPAC Name |
5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O.ClH/c1-12-7-6(4-11-12)8(14)13(3-2-9)5-10-7;/h4-5H,2-3,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDVUPCPNIWFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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